molecular formula C24H23F3N4O B214249 N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B214249
Poids moléculaire: 440.5 g/mol
Clé InChI: HBNGCVPXPQEREJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ATP-competitive AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment.

Mécanisme D'action

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the activity of AKT by binding to its ATP-binding site, preventing the phosphorylation of downstream targets that are involved in cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. In addition, N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent and selective inhibition of AKT activity. This makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Orientations Futures

There are several future directions for the research on N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another area of interest is the investigation of the potential use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrants further investigation.

Méthodes De Synthèse

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitropyrazine with 1-adamantylamine, followed by the reduction of the nitro group and the reaction with 5-bromo-2-fluorobenzaldehyde. The resulting compound is then reacted with 3-amino-5-trifluoromethylpyrazole-4-carboxamide to obtain the final product.

Applications De Recherche Scientifique

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in the regulation of cell survival and proliferation. AKT is often overexpressed in cancer cells, making it a promising target for cancer therapy. N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

Propriétés

Nom du produit

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Formule moléculaire

C24H23F3N4O

Poids moléculaire

440.5 g/mol

Nom IUPAC

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)20-9-19(17-4-2-1-3-5-17)29-21-18(13-28-31(20)21)22(32)30-23-10-14-6-15(11-23)8-16(7-14)12-23/h1-5,9,13-16H,6-8,10-12H2,(H,30,32)

Clé InChI

HBNGCVPXPQEREJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6

SMILES canonique

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.